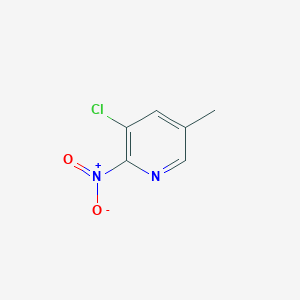

3-chloro-5-methyl-2-nitroPyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-methyl-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-5(7)6(8-3-4)9(10)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXNTLVFKIJMBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 5 Methyl 2 Nitropyridine

Retrosynthetic Disconnection Analysis for 3-chloro-5-methyl-2-nitropyridine

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the carbon-nitrogen bond of the nitro group and the carbon-chlorine bond. This suggests that the final steps in the synthesis could be a nitration reaction or a chlorination reaction.

Further disconnection of the methyl group is also a viable strategy. The core pyridine (B92270) ring can be constructed through various cyclization reactions, with the substituents added in subsequent steps. Key precursors identified through this analysis include 2-amino-5-methylpyridine, 2-hydroxy-5-methylpyridine, and various substituted pyridones.

Strategic Design of Precursor Synthesis and Convergent Approaches

The synthesis of this compound can be approached through several strategic routes, primarily involving the directed nitration of pyridine precursors or regioselective halogenation and methylation.

Approaches via Directed Nitration of Pyridine Precursors

One common strategy involves the nitration of a pre-existing chloro-methyl-pyridine. For instance, the nitration of 2-chloro-5-methylpyridine (B98176) can be a direct route to the target molecule. However, controlling the regioselectivity of the nitration is a critical challenge. The directing effects of the existing chloro and methyl groups on the pyridine ring influence the position of the incoming nitro group. The reaction of 2-chloro-5-methylpyridine with a nitrating mixture, such as nitric acid in sulfuric acid, can lead to the formation of 2-chloro-5-methyl-3-nitropyridine (B188117), among other isomers. google.com

Another approach starts with 2-amino-5-methylpyridine. This precursor can be nitrated to form 2-amino-5-methyl-3-nitropyridine, which can then undergo a Sandmeyer reaction to replace the amino group with a chloro group, yielding the final product. wikipedia.orglscollege.ac.in The Sandmeyer reaction, a cornerstone of aromatic chemistry, allows for the conversion of an amino group into a variety of functionalities, including halogens. wikipedia.orglscollege.ac.in

Regioselective Halogenation and Methylation Routes

Alternatively, the synthesis can commence with a nitrated pyridine derivative, followed by halogenation and methylation. For example, the synthesis of the related compound 3-bromo-2-chloro-6-methyl-5-nitropyridine (B1372648) often involves the nitration of 2-chloro-6-methylpyridine (B94459) followed by bromination. This highlights the general strategy of sequential functionalization.

A documented synthesis of 2-chloro-5-methyl-3-nitropyridine starts from 2-hydroxy-5-methyl-3-nitropyridine (B188116). nih.gov The hydroxyl group can be converted to a chloro group using a chlorinating agent like thionyl chloride. nih.gov The precursor, 2-hydroxy-5-methyl-3-nitropyridine, can be synthesized through the nitration of 2-hydroxy-5-methylpyridine.

Catalytic and Non-Catalytic Pathway Investigations

Both catalytic and non-catalytic methods are employed in the synthesis of this compound and its precursors. The Sandmeyer reaction, for instance, is a classic example of a copper-catalyzed reaction. wikipedia.orglscollege.ac.in The use of copper(I) salts is crucial for the conversion of the diazonium salt intermediate to the final chlorinated product. wikipedia.org

Non-catalytic pathways are also prevalent, particularly in nitration and chlorination steps. The direct nitration of pyridine derivatives is typically carried out using strong acid mixtures without the need for a metal catalyst. google.com Similarly, chlorination using reagents like thionyl chloride or phosphorus oxychloride proceeds without catalytic assistance. nih.govchemicalbook.com

Optimization of Reaction Conditions and Isolation Procedures for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include temperature, reaction time, and the choice of reagents and solvents.

For nitration reactions, controlling the temperature is critical to prevent over-nitration or side reactions. google.com For instance, the nitration of 2-chloro-5-methylpyridine N-oxide is typically carried out at temperatures between 100-160°C, with 100°C being optimal. google.com The reaction time is also a crucial factor, generally ranging from 5 to 15 hours. google.com

In the case of chlorination of hydroxyl-pyridines, the choice of chlorinating agent and solvent can significantly impact the outcome. A synthesis of 2-chloro-5-methyl-3-nitropyridine from 2-hydroxy-5-methyl-3-nitropyridine utilized thionyl chloride with a small amount of DMF at reflux for 3 hours, resulting in a 92% isolated yield. nih.gov

Isolation and purification procedures are equally important. After the reaction, the crude product is often purified through techniques such as extraction, crystallization, and chromatography. For example, after the synthesis of 2-chloro-5-methyl-3-nitropyridine, the reaction residue was diluted with water, extracted with dichloromethane, and the organic phase was dried and evaporated to afford the final product. nih.gov Crystals suitable for X-ray diffraction were obtained by slow evaporation from a hexane/methylene chloride mixture. nih.gov

Table 1: Optimization of Chlorination Reaction

| Precursor | Chlorinating Agent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-hydroxy-5-methyl-3-nitropyridine | Thionyl chloride | DMF (catalytic) | Reflux | 3 h | 92% | nih.gov |

| 5-nitro-3-(trifluoromethyl)pyridin-2-ol | Thionyl chloride | DMF | 100 °C | 10 h | 86% | chemicalbook.com |

Mechanistic Elucidation of Synthetic Transformations in this compound Formation

The formation of this compound involves several key mechanistic transformations. The nitration of the pyridine ring is an electrophilic aromatic substitution reaction. The strong acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The position of attack is directed by the existing substituents.

The conversion of a hydroxyl group to a chloro group using thionyl chloride proceeds through the formation of a chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by a chloride ion, either intramolecularly or intermolecularly, to yield the chlorinated pyridine and sulfur dioxide. The presence of DMF can catalyze this reaction by forming a Vilsmeier-Haack type reagent.

The Sandmeyer reaction, used to replace an amino group with a chloro group, follows a radical-nucleophilic aromatic substitution (SRNAr) mechanism. wikipedia.orglscollege.ac.in The amino group is first diazotized with nitrous acid to form a diazonium salt. A one-electron transfer from the copper(I) catalyst to the diazonium salt generates an aryl radical and nitrogen gas. The aryl radical then reacts with a chloride ligand from the copper(II) species to form the final product and regenerate the copper(I) catalyst. wikipedia.org

Identification and Characterization of Reaction Intermediates and Transition States

No studies identifying or characterizing reaction intermediates or transition states for the synthesis of this compound were found in the public domain. While research exists on the intermediates in the ring-opening reaction of 2-chloro-3-nitropyridine (B167233), this information is not applicable to the specific isomer requested. acs.org

Reactivity and Transformation Pathways of 3 Chloro 5 Methyl 2 Nitropyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for pyridines bearing electron-withdrawing groups and a good leaving group. wikipedia.org The pyridine ring's inherent electron deficiency, which is enhanced by the nitro group, makes it susceptible to attack by nucleophiles. pearson.commasterorganicchemistry.com

Reactivity Profile at the Chloro-Substituted Position (C-3)

The chlorine atom at the C-3 position of 3-chloro-5-methyl-2-nitropyridine is the principal site for nucleophilic attack. The presence of the strongly electron-withdrawing nitro group at the adjacent C-2 position significantly activates the C-3 position for SNAr reactions. This activation facilitates the displacement of the chloride ion by a variety of nucleophiles.

Common nucleophiles that react at this position include amines, alkoxides, and thiolates. For instance, reactions with amines lead to the formation of the corresponding 3-amino-5-methyl-2-nitropyridine derivatives. These reactions are foundational in the synthesis of more complex heterocyclic structures.

Reactivity at Other Electrophilic Centers (e.g., C-2, C-6) and Substituent Effects

While the C-3 position is the most reactive site for SNAr, the electronic landscape of the molecule also allows for potential reactivity at other positions, namely C-2 and C-6. The nitro group at C-2 makes this carbon an electrophilic center, but substitution at this position would require the displacement of the nitro group itself, which can occur under specific conditions with certain nucleophiles. nih.gov

The C-6 position is also activated towards nucleophilic attack due to the cumulative electron-withdrawing effects of the ring nitrogen and the C-2 nitro group. However, substitution at C-6 would involve the displacement of a hydride ion, which is generally a poor leaving group, making such reactions less common than substitution at the C-3 position.

Impact of the Nitro and Methyl Groups on SNAr Reaction Mechanisms

The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org The first and typically rate-determining step is the attack of the nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

Nitro Group: The nitro group at the C-2 position plays a pivotal role in stabilizing the Meisenheimer complex through resonance. The negative charge from the incoming nucleophile can be delocalized onto the oxygen atoms of the nitro group. This delocalization significantly lowers the activation energy of the reaction, thereby increasing the rate of nucleophilic substitution. libretexts.orgnih.gov The ortho-positioning of the nitro group to the chlorine leaving group is particularly effective for this stabilization. wikipedia.orgnih.gov

Methyl Group: The methyl group at the C-5 position has a contrasting effect. As an electron-donating group, it slightly deactivates the ring towards nucleophilic attack by increasing the electron density on the pyridine ring. However, its influence is generally outweighed by the powerful activating effect of the nitro group.

The following table summarizes the influence of these substituents on the SNAr reactivity:

| Substituent | Position | Electronic Effect | Impact on SNAr Reactivity |

| Nitro (NO₂) | C-2 | Strong Electron-Withdrawing | Strong activation, stabilizes Meisenheimer intermediate |

| Chloro (Cl) | C-3 | Moderate Electron-Withdrawing, Good Leaving Group | Site of substitution |

| Methyl (CH₃) | C-5 | Electron-Donating | Weak deactivation |

Reduction Chemistry of the Nitro Group

The nitro group of this compound is readily susceptible to reduction, offering a versatile handle for further functionalization of the pyridine ring. sci-hub.stacs.org

Selective Reduction to Amino Pyridine Derivatives

The selective reduction of the nitro group to an amino group is a key transformation, yielding 3-chloro-5-methylpyridin-2-amine. This reaction is highly valuable as the resulting aminopyridine is a versatile building block in medicinal chemistry and materials science. nih.govresearchgate.net Various reducing agents can be employed to achieve this transformation chemoselectively, without affecting the chloro substituent.

Commonly used methods include catalytic hydrogenation and the use of metal/acid systems. The choice of reagent and reaction conditions is critical to prevent undesired side reactions, such as hydrodechlorination.

Investigation of Catalytic and Non-Catalytic Reduction Mechanisms

Both catalytic and non-catalytic methods are effective for the reduction of the nitro group.

Catalytic Reduction: Catalytic hydrogenation is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. sci-hub.st The reaction is typically carried out under a hydrogen atmosphere. The mechanism involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitro group to the amine. The general pathway is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates.

Non-Catalytic Reduction: Non-catalytic methods often involve the use of dissolving metals in acidic media. A classic example is the use of tin (Sn) or iron (Fe) metal in the presence of hydrochloric acid (HCl). google.com In these systems, the metal acts as the electron donor, and the acid provides the protons required for the reduction. The reaction proceeds through a series of single-electron and proton transfer steps. For instance, the Bechamp reduction using iron and a weak acid is a common industrial process for converting nitroarenes to anilines.

The table below outlines some common reduction methods and their characteristics:

| Method | Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Methanol or Ethanol solvent, room temperature to moderate heat | High efficiency, risk of hydrodechlorination with some catalysts. |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Reflux in aqueous or alcoholic solution | Cost-effective, often used in large-scale synthesis. |

| Transfer Hydrogenation | Hydrazine, Ammonium formate | Pd/C catalyst | Milder conditions, avoids the use of high-pressure hydrogen gas. |

Electrophilic Reactivity and Functionalization of the Pyyridine Ring

The functionalization of the pyridine ring in this compound is heavily influenced by the strong deactivating effects of its existing substituents.

The pyridine ring is inherently an electron-deficient aromatic system. This deficiency is significantly amplified in this compound by the presence of two powerful electron-withdrawing groups: the nitro group (-NO₂) at the C2 position and the chloro group (-Cl) at the C3 position. These groups reduce the electron density of the pyridine ring, making it highly resistant to electrophilic aromatic substitution reactions.

While the methyl group (-CH₃) at C5 is an activating group, its mild electron-donating effect is insufficient to counteract the strong deactivating influence of the nitro and chloro substituents. Consequently, electrophilic functionalization of the pyridine ring in this compound is exceptionally challenging and generally does not proceed under standard electrophilic substitution conditions. The introduction of the nitro group into a pyridine ring is known to facilitate functionalization primarily through nucleophilic, not electrophilic, pathways. nih.gov

While the pyridine ring itself is deactivated towards electrophiles, the methyl group at the C5 position can undergo various chemical transformations. The pyridine ring, particularly when substituted with electron-withdrawing groups, can influence the reactivity of its alkyl side chains.

One significant transformation is the oxidation of the methyl group. For instance, in a related compound, 2-chloro-5-methyl-3-nitropyridine (B188117) was oxidized to form the corresponding carboxylic acid, which served as a precursor in the synthesis of Janus kinase 2 (JAK2) inhibitors. nih.gov This indicates that the methyl group on the nitropyridine ring can be converted to a higher oxidation state functional group.

Additionally, the methyl group of 2-methyl-3-nitropyridines can participate in condensation reactions. Studies have shown that these compounds react with aromatic aldehydes under mild conditions to yield the corresponding 2-styrylpyridines. sciforum.net This highlights another pathway for the functionalization of the molecule via the methyl group.

Table 1: Examples of Methyl Group Transformations on Nitropyridine Scaffolds

| Starting Material | Reagents | Product | Transformation Type | Reference |

|---|---|---|---|---|

| 2-Chloro-5-methyl-3-nitropyridine | Oxidizing Agent | 2-Chloro-3-nitropyridine-5-carboxylic acid | Oxidation | nih.gov |

Ring-Opening and Rearrangement Processes of this compound

The integrity of the pyridine ring in this compound can be compromised under certain reaction conditions, leading to ring-opening or rearrangement products.

The compound this compound, while a stable crystalline solid under standard conditions, exhibits sensitivity to certain reagents. researchgate.netnih.gov The presence of both a nitro group and a halogen atom makes the pyridine ring susceptible to nucleophilic attack, which can lead to substitution or, under more forcing conditions, degradation of the ring structure.

Studies on the closely related isomer, 2-chloro-3-nitropyridine (B167233), have shown that it undergoes decomposition when treated with a strong base like sodium deuteroxide in aqueous solution. cdnsciencepub.com This suggests that the structural integrity of the 2-nitropyridine (B88261) isomer is also likely compromised under strongly basic conditions. The high electron deficiency of the ring, which facilitates initial nucleophilic attack, can also promote subsequent reactions that lead to the cleavage of ring bonds. For related halogenated nitropyridines, sensitivity to moisture and light has been noted, necessitating careful handling and storage.

The reaction of nitropyridines with nucleophiles can lead to the formation of ring-opened intermediates. A detailed study on the reaction of 2-chloro-3-nitropyridine with sodium deuteroxide found that while an intermediate is formed, it does not undergo ring closure to form a hydroxypyridine. Instead, it proceeds to form various decomposition products. cdnsciencepub.com The failure of the ring to reclose was attributed to the electronic effects of the 3-nitro substituent. cdnsciencepub.com

In contrast, the isomeric 2-chloro-5-nitropyridine (B43025) reacts with deuteroxide to form a stable, isolable open-chain intermediate, which can subsequently be induced to reclose the pyridine ring. cdnsciencepub.com This highlights the critical role of the substituent positions in determining the fate of the molecule after initial nucleophilic attack. While the specific ring-opened species for this compound are not detailed in the literature, its reactivity pattern is expected to be analogous to 2-chloro-3-nitropyridine due to the similar ortho-relationship between the chloro and nitro groups, suggesting a propensity for decomposition rather than stable ring-opening under strong nucleophilic conditions. cdnsciencepub.com Ring-opening of other activated pyridine systems, such as 1-methyl-3,5-dinitro-2-pyridone, with amines is known to produce nitro-substituted azadienamine structures. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-3-nitropyridine |

| 2-chloro-5-nitropyridine |

| 2-methyl-3-nitropyridines |

| 2-styrylpyridines |

| 2-Chloro-3-nitropyridine-5-carboxylic acid |

| Janus kinase 2 (JAK2) |

| 3-Bromo-2-Chloro-6-Methyl-5-Nitropyridine (B1372648) |

| sodium deuteroxide |

| 1-methyl-3,5-dinitro-2-pyridone |

Derivatization and Exploration of Novel Chemical Entities from 3 Chloro 5 Methyl 2 Nitropyridine

Rational Design Principles for Advanced Derivatives

The design of advanced derivatives of 3-chloro-5-methyl-2-nitropyridine is guided by a deep understanding of its chemical reactivity and the desired properties of the target molecules. The presence of a nitro group at the 2-position and a chlorine atom at the 3-position makes the pyridine (B92270) ring susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of rational design, allowing for the introduction of various functional groups.

The nitro group significantly influences the electronic properties of the pyridine ring, making the 2- and 6-positions electrophilic. This facilitates the selective substitution of the chlorine atom at the 3-position by a wide range of nucleophiles. Furthermore, the nitro group itself can be a target for reduction to an amino group, which can then be further functionalized.

Synthesis of Complex Pyridine-Based Scaffolds for Chemical Libraries

The creation of chemical libraries based on the this compound scaffold is a powerful strategy for drug discovery and materials science. The ability to introduce diverse substituents allows for the systematic exploration of chemical space and the identification of compounds with desired biological activities or material properties.

A common approach involves the reaction of this compound with various nucleophiles, such as amines, thiols, and alcohols, to generate a library of substituted pyridines. For instance, the reaction with piperazine (B1678402) has been utilized to create pyridinylpiperazine intermediates, which can be further elaborated to produce a range of derivatives. nih.gov The reaction conditions for these substitutions are often mild, making this a practical approach for generating large and diverse chemical libraries. nih.gov

The following table showcases examples of derivatives synthesized from related 2-chloro-3-nitropyridine (B167233) compounds, illustrating the potential for library generation.

Table 1: Examples of Derivatives from 2-Chloro-3-Nitropyridine Analogs

| Starting Material | Reagent | Product | Yield (%) |

|---|---|---|---|

| 2-chloro-3-nitropyridine | Piperazine | 1-(3-Nitropyridin-2-yl)piperazine | 65 |

| 1-(3-Nitropyridin-2-yl)piperazine | 2-chloro-N-arylacetamides | 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamides | 50-70 |

| 1-(3-Nitropyridin-2-yl)piperazine | 2-chloro-N-arylpropanamides | N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamides | 30-55 |

Heterocyclic Annulation and Ring-Forming Strategies

Heterocyclic annulation, the construction of a new ring fused to the existing pyridine core, is a key strategy for creating complex, polycyclic scaffolds from this compound. These strategies often involve multi-step sequences that leverage the reactivity of the substituents on the pyridine ring.

One approach involves the initial substitution of the chloro group, followed by reactions that form a new ring. For example, the introduction of a side chain with appropriate functional groups can lead to intramolecular cyclization, forming fused heterocyclic systems. While specific examples starting directly from this compound are not extensively detailed in the provided search results, the general principles of heterocyclic chemistry suggest that such transformations are feasible. The reaction of related 2-chloro-3-nitropyridine with hydroxide (B78521) ions has been shown to lead to ring-opening, forming intermediates that could potentially be recyclized into different heterocyclic systems. nih.gov

Regioselective Functionalization for Targeted Chemical Modifications

Regioselectivity is a critical aspect of the derivatization of this compound, ensuring that chemical modifications occur at the desired position on the pyridine ring. The inherent electronic properties of the molecule, with the electron-withdrawing nitro group, direct nucleophilic attack primarily to the 2- and 6-positions. However, the presence of the chloro group at the 3-position and the methyl group at the 5-position introduces further complexity and opportunities for selective reactions.

Studies on related 2-methyl-3-nitropyridines have shown that the nitro group can be selectively substituted by sulfur nucleophiles. nih.gov This indicates that in this compound, the nitro group could also be a target for substitution under certain conditions, offering an alternative to targeting the chloro group. The choice of nucleophile and reaction conditions plays a crucial role in determining the regioselectivity of the functionalization.

For instance, the reaction of 2-chloro-3-nitropyridine with piperazine proceeds via nucleophilic aromatic substitution where the piperazine attacks the carbon bearing the chlorine atom. nih.gov This is a classic example of regioselective functionalization driven by the electronic activation provided by the adjacent nitro group.

Advanced Analytical and Characterization Methodologies Excluding Basic Identification Data

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) serves as a definitive tool for confirming the elemental composition of 3-chloro-5-methyl-2-nitropyridine. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish the compound's exact mass from other potential formulas. For this compound, the molecular formula is C₆H₅ClN₂O₂, and its theoretical exact mass can be precisely calculated.

Analysis of the fragmentation pathways under electron ionization (EI) or electrospray ionization (ESI) provides significant structural information. The fragmentation pattern is a molecular fingerprint, revealing the stability of different parts of the molecule. Key expected fragmentation steps for this compound would likely involve:

Loss of the nitro group (NO₂) or parts of it (e.g., O, NO).

Loss of the chlorine atom (Cl).

Fission of the methyl group (CH₃).

Cleavage of the pyridine (B92270) ring structure.

By analyzing the precise masses of these fragments, a detailed map of the molecule's connectivity and bond strengths can be constructed, confirming the substitution pattern on the pyridine ring.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for C₆H₅ClN₂O₂

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₆H₅³⁵ClN₂O₂ | 172.0040 |

| [M]⁺ | C₆H₅³⁷ClN₂O₂ | 173.9990 |

| [M-NO₂]⁺ | C₆H₅³⁵ClN | 126.0161 |

Note: This table is based on theoretical calculations for the specified molecular formula.

X-ray Diffraction for Definitive Solid-State Structure Elucidation and Conformational Analysis

Single-crystal X-ray diffraction is the most powerful method for unambiguously determining the three-dimensional structure of a molecule in the solid state. Although specific crystallographic data for this compound is not widely published, the technique would provide precise measurements of bond lengths, bond angles, and torsion angles if a suitable single crystal were obtained. nih.govresearchgate.netnih.gov

A key area of interest in the conformational analysis would be the orientation of the nitro (NO₂) group relative to the pyridine ring. iucr.org Due to potential steric hindrance from the adjacent chlorine atom at the 2-position, the nitro group is expected to be twisted out of the plane of the aromatic ring. X-ray diffraction would quantify this dihedral angle precisely. iucr.org Furthermore, the analysis would reveal intermolecular interactions, such as hydrogen bonds or π-π stacking, that dictate the crystal packing arrangement. nih.govresearchgate.net

Table 2: Expected Structural Parameters from X-ray Diffraction of this compound

| Parameter | Description | Expected Information |

|---|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). | Provides insight into the packing efficiency and symmetry. |

| Space Group | The specific symmetry elements of the crystal. | Defines the arrangement of molecules in the unit cell. |

| Bond Lengths | The distances between bonded atoms (e.g., C-Cl, C-N, N-O). | Confirms the covalent structure and bond orders. |

| Bond Angles | The angles between adjacent bonds. | Defines the geometry around each atom. |

Note: This table describes the type of data obtained from X-ray diffraction analysis; specific values for this compound are not available.

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments and Dynamics

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of this compound in solution. While standard ¹H and ¹³C NMR provide initial data, two-dimensional (2D) NMR techniques are required for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons on the pyridine ring, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, allowing for definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning the quaternary (non-protonated) carbons. Correlations would be observed over two to three bonds, for example, between the methyl protons and the C5 and C4/C6 carbons, and between the aromatic protons and the surrounding carbon atoms (C2, C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, which would be useful for confirming the spatial proximity of the methyl group protons to the proton at the C4 or C6 position, further solidifying the structural assignment.

These advanced techniques collectively allow for a complete and unambiguous assignment of every proton and carbon atom in the molecule.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key HMBC Correlations |

|---|---|---|---|---|

| H4 | ¹H | ~8.0-8.5 | d | C2, C3, C5, C6 |

| H6 | ¹H | ~8.5-9.0 | d | C2, C4, C5, CH₃ |

| CH₃ | ¹H | ~2.4-2.6 | s | C4, C5, C6 |

| C2 | ¹³C | ~150-155 | s | H4, H6 |

| C3 | ¹³C | ~135-140 | s | H4 |

| C4 | ¹³C | ~125-130 | d | H6, CH₃ |

| C5 | ¹³C | ~140-145 | s | H4, H6, CH₃ |

| C6 | ¹³C | ~150-155 | d | H4, CH₃ |

Note: Predicted chemical shifts are estimates based on substituent effects on the pyridine ring. Actual values may vary. s=singlet, d=doublet, q=quartet.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Theoretical Validation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in this compound. The complementary nature of these two techniques allows for a more complete vibrational analysis.

Key vibrational modes that would be observed include:

Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching vibrations are expected in the FT-IR spectrum, typically in the ranges of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Cl Bond: A stretching vibration for the carbon-chlorine bond would be expected in the lower frequency region of the spectrum (typically 600-800 cm⁻¹).

Pyridine Ring: A series of characteristic ring stretching and bending vibrations would appear in the 1400-1600 cm⁻¹ region.

C-H Bonds: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretches occur just below 3000 cm⁻¹.

Theoretical validation using Density Functional Theory (DFT) calculations is often employed to assign these vibrational modes accurately. By calculating the theoretical vibrational frequencies, a simulated spectrum can be generated and compared with the experimental data, allowing for a confident assignment of even complex vibrational bands. researchgate.netresearchgate.net

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Aromatic C-H | Stretching | 3050 - 3150 | Medium-Weak |

| Methyl C-H | Stretching | 2850 - 3000 | Medium |

| Pyridine Ring | C=C, C=N Stretching | 1400 - 1610 | Strong-Medium |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1570 | Strong |

| Nitro NO₂ | Symmetric Stretching | 1300 - 1370 | Strong |

Note: This table presents generally expected frequency ranges for the specified functional groups.

Advanced Chromatographic Techniques for Mixture Separation and Purity Assessment

Advanced chromatographic techniques are indispensable for the separation and purity assessment of synthesized this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a methanol/water or acetonitrile/water mixture), would be the standard method for purity analysis. A UV detector would be highly effective, as the nitropyridine ring is a strong chromophore. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration, allowing for quantitative purity determination (e.g., >98%). This method would effectively separate the target compound from non-volatile starting materials or byproducts.

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is suitable for analyzing volatile compounds. GC-MS is particularly powerful as it provides both separation based on retention time and structural information from the mass spectrum of the eluting compound. This allows for the identification of impurities, such as regioisomers (e.g., 2-chloro-5-methyl-3-nitropyridine) that might form during synthesis.

These techniques are crucial for quality control, ensuring that the compound meets the required purity specifications for subsequent applications. In many synthetic protocols, achieving high purity through methods like filtration or recrystallization is the goal, with chromatography serving as the definitive validation step. acs.org

Future Research Directions and Unanswered Questions Regarding 3 Chloro 5 Methyl 2 Nitropyridine

Exploration of Underexplored Synthetic Routes and Green Chemistry Approaches

A fundamental challenge in the study of 3-chloro-5-methyl-2-nitropyridine is the development of efficient and selective synthetic methodologies. Current synthetic strategies for substituted pyridines can be arduous, often requiring harsh conditions and resulting in mixtures of isomers. youtube.com Future research should prioritize the development of novel synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Key research objectives in this area include:

Regioselective Synthesis: Developing synthetic methods that precisely install the chloro, methyl, and nitro groups at the 3, 5, and 2 positions of the pyridine (B92270) ring, respectively. This could involve exploring novel directing groups or catalytic systems that favor the desired isomer.

Green Solvents and Catalysts: Investigating the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, to replace hazardous organic solvents traditionally used in pyridine synthesis. rasayanjournal.co.in The exploration of solid-supported catalysts could also facilitate easier separation and recycling, minimizing waste. google.com

Microwave- and Ultrasound-Assisted Synthesis: Exploring the application of microwave irradiation and ultrasonication to accelerate reaction times, improve yields, and potentially enhance regioselectivity in the synthesis of this compound. nih.gov These techniques align with the principles of green chemistry by reducing energy consumption and promoting efficient reactions.

One-Pot and Multicomponent Reactions: Designing elegant one-pot or multicomponent reactions to construct the this compound scaffold from simple, readily available starting materials. acs.org This approach enhances synthetic efficiency by reducing the number of intermediate purification steps.

Table 1: Proposed Green Synthetic Approaches for this compound

| Approach | Rationale | Potential Advantages |

| Catalytic C-H Functionalization | Direct and atom-economical method to introduce substituents onto the pyridine ring. rsc.org | Reduced number of synthetic steps, minimized waste. |

| Flow Chemistry | Enables precise control over reaction parameters, improving safety and scalability. | Enhanced reproducibility, safer handling of reactive intermediates. |

| Biocatalysis | Use of enzymes for selective transformations under mild conditions. | High selectivity, environmentally friendly. |

Investigation of Novel Reactivity Profiles and Catalytic Applications

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing nitro and chloro groups and the electron-donating methyl group, suggest a rich and underexplored reactivity profile. A thorough investigation into its chemical behavior could unveil novel transformations and applications.

Future research in this domain should focus on:

Nucleophilic Aromatic Substitution (SNAr): Systematically studying the reactivity of the chloro group towards a wide range of nucleophiles. The electron-deficient nature of the ring, enhanced by the nitro group, should facilitate these reactions. researchgate.net

Reduction of the Nitro Group: Investigating the selective reduction of the nitro group to an amino group, which would open up a vast array of subsequent functionalization possibilities, including diazotization and coupling reactions.

Metal-Catalyzed Cross-Coupling Reactions: Exploring the utility of this compound as a substrate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce diverse substituents onto the pyridine core.

Ligand Development for Catalysis: Investigating the potential of this compound and its derivatives as ligands in coordination chemistry and homogeneous catalysis. The nitrogen atom of the pyridine ring can coordinate to metal centers, and the electronic properties of the substituents can be tuned to influence the catalytic activity. numberanalytics.com

Development of Advanced Computational Models for Complex Chemical Systems

Computational chemistry offers a powerful tool to predict and understand the properties and reactivity of molecules, thereby guiding experimental design and accelerating research. The development of accurate computational models for this compound is crucial for unlocking its full potential.

Key areas for computational investigation include:

Electronic Structure and Reactivity Prediction: Employing density functional theory (DFT) and other quantum chemical methods to calculate the electronic properties, such as electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and charge distribution. researchgate.netresearchgate.net These calculations can provide insights into the molecule's reactivity and predict the most likely sites for electrophilic and nucleophilic attack.

Spectroscopic Characterization: Using computational methods to predict spectroscopic data (e.g., NMR, IR, UV-Vis) to aid in the characterization and identification of the compound and its reaction products.

Reaction Mechanism Elucidation: Modeling potential reaction pathways to understand the mechanisms of synthetic and reactivity studies, helping to optimize reaction conditions and predict product outcomes.

High-Pressure Studies: Computational modeling can be used to predict the behavior of the compound under high pressure, which could reveal interesting phase transitions or changes in electronic properties. rsc.org

Table 2: Key Parameters for Computational Modeling of this compound

| Parameter | Computational Method | Information Gained |

| Molecular Geometry | DFT, Ab initio methods | Bond lengths, bond angles, dihedral angles. |

| Electronic Properties | DFT, TD-DFT | HOMO-LUMO gap, charge distribution, dipole moment. aps.org |

| Spectroscopic Data | GIAO (NMR), Frequency Analysis (IR) | Predicted chemical shifts and vibrational frequencies. |

| Reaction Energetics | Transition State Theory, IRC calculations | Activation barriers, reaction enthalpies, and Gibbs free energies. |

Integration of this compound into Diverse Chemical Applications

The unique substitution pattern of this compound makes it a promising scaffold for the development of novel molecules with diverse applications in medicinal chemistry, agrochemicals, and materials science.

Future research should explore its potential in the following areas:

Medicinal Chemistry: As a building block for the synthesis of new drug candidates. The pyridine scaffold is a "privileged structure" in medicinal chemistry, and the specific substituents of this compound could lead to novel interactions with biological targets. nih.govjchemrev.com For instance, substituted nitropyridines have been investigated as inhibitors of kinases like JAK2 and GSK3. nih.gov

Agrochemicals: As a precursor for the synthesis of new herbicides, fungicides, or insecticides. Many commercial agrochemicals contain a pyridine core. rsc.org

Materials Science: As a component in the design of novel organic materials with interesting photophysical or electronic properties. The electron-deficient nature of the ring could make it suitable for applications in organic electronics.

Energetic Materials: While exercising extreme caution, the nitro group suggests potential, albeit likely niche, applications in the field of energetic materials, where properties can be tuned through co-crystallization. rsc.org

Collaborative Research Opportunities and Interdisciplinary Studies

The full potential of this compound can only be realized through a collaborative, interdisciplinary approach. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.

Opportunities for collaboration include:

Synthetic and Computational Chemistry: Close collaboration between synthetic chemists and computational chemists will be essential to guide the development of efficient synthetic routes and to understand the molecule's reactivity.

Chemistry and Biology: Partnerships with biologists and pharmacologists will be crucial for evaluating the biological activity of new derivatives in areas such as drug discovery and agrochemicals.

Chemistry and Materials Science: Collaborations with materials scientists will be key to exploring the potential of this compound in the development of novel organic materials with tailored properties.

Academia and Industry: Joint projects between academic research groups and industrial partners can help to translate fundamental discoveries into practical applications.

Q & A

Q. Key Optimization Parameters :

- Microwave-assisted reactions can reduce time and improve yields (e.g., 54–80% yields in ).

- Monitor reaction progress via TLC or GC-MS to prevent side reactions like ring decomposition .

How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?

Advanced

DFT calculations (e.g., B3LYP/6-31G*) can model:

- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., C-4 position) prone to nucleophilic attack due to the nitro group’s electron-withdrawing effect.

- Transition States : Analyze energy barriers for SNAr (nucleophilic aromatic substitution) mechanisms, particularly for chlorine displacement by amines or thiols.

- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize charged intermediates .

Validation : Compare computed activation energies with experimental kinetics (e.g., Arrhenius plots) to refine functional accuracy .

What spectroscopic techniques are critical for characterizing this compound?

Q. Basic

- ¹H/¹³C NMR :

- ¹H NMR : Methyl protons appear as a singlet (~δ 2.5 ppm). Aromatic protons show splitting patterns based on substituent positions (e.g., deshielding by nitro group at δ 8.5–9.0 ppm).

- ¹³C NMR : Nitro-substituted carbons resonate at ~δ 150 ppm.

- GC-MS : Confirm molecular ion peak at m/z 172.57 (M⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl groups).

- IR Spectroscopy : Detect NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretching (~750 cm⁻¹) .

How can contradictory data in reaction yields be resolved?

Advanced

Contradictions often arise from:

- Catalyst Variability : For chlorination, POCl₃ with DMF vs. PCl₅ may yield 50–85% due to differing Lewis acid strengths.

- Temperature Gradients : Microwave vs. conventional heating alters kinetics (e.g., reports 80% yield for fluorination under microwave vs. 60% conventionally).

- Purification Losses : Column chromatography may reduce yields by 10–15% compared to recrystallization.

Q. Mitigation Strategies :

- Replicate conditions from high-yield studies (e.g., ’s phase-transfer catalysis for fluorination).

- Use internal standards (e.g., anthracene) in GC-MS to quantify side products .

What safety protocols are essential for handling this compound?

Q. Basic

- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritant per UN 2811).

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Spill Management : Contain spills with inert adsorbents (e.g., vermiculite) and neutralize with 5% sodium bicarbonate .

How do substituents influence the compound’s electronic properties?

Q. Advanced

- Nitro Group : Strong electron-withdrawing effect increases ring electrophilicity, directing substitutions to para/meta positions.

- Chlorine : Moderately deactivating but ortho/para-directing, competing with nitro’s meta-directing effects.

- Methyl Group : Electron-donating (+I effect) stabilizes adjacent positive charges, altering regioselectivity.

Q. Experimental Validation :

- Cyclic voltammetry reveals reduction peaks for nitro groups (~-0.8 V vs. Ag/AgCl).

- Hammett constants (σ) quantify substituent effects on reaction rates .

What are its applications in medicinal chemistry?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.